
3-Fluoro-4-methyl-5-(pentyloxy)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Fluoro-4-methyl-5-(pentyloxy)benzoic acid is a fluorinated benzoic acid derivative with the molecular formula C13H17FO3 and a molecular weight of 240.27 g/mol . This compound is characterized by the presence of a fluoro group, a methyl group, and a pentyloxy group attached to the benzoic acid core. It is primarily used as a building block in organic synthesis and has applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4-methyl-5-(pentyloxy)benzoic acid typically involves the following steps:
Starting Material: The synthesis begins with commercially available 3-fluoro-4-methylbenzoic acid.
Etherification: The pentyloxy group is introduced via an etherification reaction. This involves the reaction of 3-fluoro-4-methylbenzoic acid with pentanol in the presence of an acid catalyst such as sulfuric acid.
Purification: The product is purified using standard techniques such as recrystallization or column chromatography to obtain the desired compound with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-4-methyl-5-(pentyloxy)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The fluoro group can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The methyl group can be oxidized to a carboxylic acid or reduced to an alcohol.
Esterification: The carboxylic acid group can react with alcohols to form esters.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Esterification: Alcohols in the presence of acid catalysts like sulfuric acid or p-toluenesulfonic acid.
Major Products
Substitution: Formation of derivatives with different functional groups replacing the fluoro group.
Oxidation: Conversion of the methyl group to a carboxylic acid.
Reduction: Conversion of the methyl group to an alcohol.
Esterification: Formation of esters with various alcohols.
Scientific Research Applications
3-Fluoro-4-methyl-5-(pentyloxy)benzoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Fluoro-4-methyl-5-(pentyloxy)benzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The presence of the fluoro group can enhance the compound’s binding affinity and selectivity for its targets, contributing to its bioactivity.
Comparison with Similar Compounds
Similar Compounds
- 3-Fluoro-4-(trifluoromethyl)benzoic acid
- 3-Fluoro-4-(methylsulphonyl)benzoic acid
- 4-Fluoro-3-nitrobenzoic acid
Uniqueness
3-Fluoro-4-methyl-5-(pentyloxy)benzoic acid is unique due to the presence of the pentyloxy group, which imparts distinct physicochemical properties and reactivity compared to other fluorinated benzoic acids. This structural feature can influence its solubility, stability, and interactions with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C13H17FO3 |
|---|---|
Molecular Weight |
240.27 g/mol |
IUPAC Name |
3-fluoro-4-methyl-5-pentoxybenzoic acid |
InChI |
InChI=1S/C13H17FO3/c1-3-4-5-6-17-12-8-10(13(15)16)7-11(14)9(12)2/h7-8H,3-6H2,1-2H3,(H,15,16) |
InChI Key |
ZHVTXUQNOVMJPR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC1=C(C(=CC(=C1)C(=O)O)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


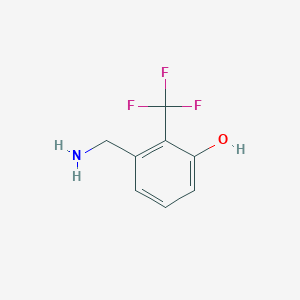
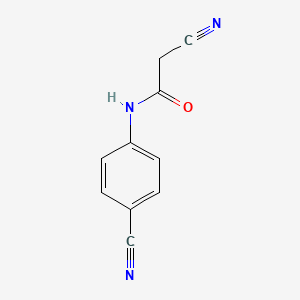
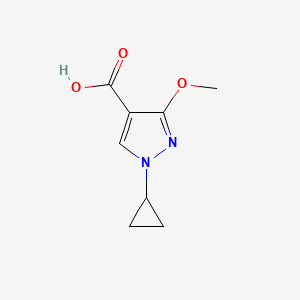
![2-(tert-Butyl) 5-methyl (1R,4S,5S)-2-azabicyclo[2.2.1]heptane-2,5-dicarboxylate](/img/structure/B12996886.png)
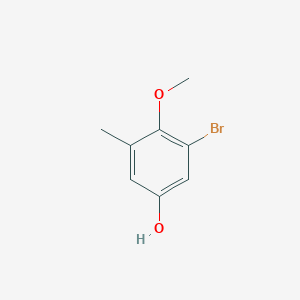
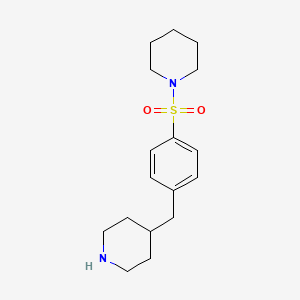
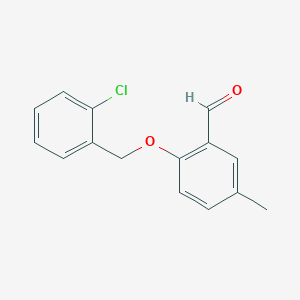
![6-Cyclopropyl-3-ethylisoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B12996894.png)
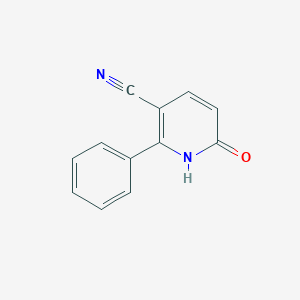
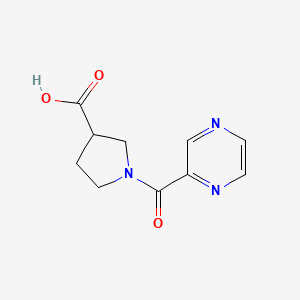
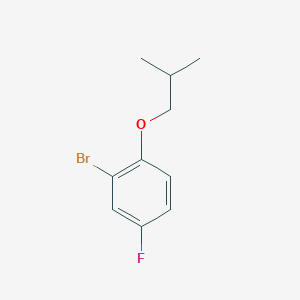
![tert-Butyl (1R)-1-amino-3-hydroxy-3-methyl-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B12996913.png)


